Single-Crystal X‑Ray Structural Identity vs. Non‑Nitrated Precursor Methyl 4-(3-chloropropoxy)-3-methoxybenzoate
The target compound provides unambiguous structural proof via single‑crystal X‑ray diffraction. The introduction of the nitro group at C‑2 doubles the number of molecules in the unit cell compared with the non‑nitrated precursor, generating a distinct three‑dimensional hydrogen‑bonded network [1]. This structural certification is essential for regulatory filings where polymorphic or positional isomer ambiguity must be ruled out [2].
| Evidence Dimension | Crystal unit cell parameters and packing |
|---|---|
| Target Compound Data | C₁₂H₁₄ClNO₆; monoclinic P2₁/c; a = 23.150 Å, b = 15.013 Å, c = 8.0700 Å; β = 93.42°; V = 2799.7 ų; Z = 8; R = 0.065 |
| Comparator Or Baseline | Methyl 4-(3-chloropropoxy)-3-methoxybenzoate: C₁₂H₁₅ClO₄; monoclinic P2₁/c; a = 8.4980 Å, b = 17.349 Å, c = 8.8440 Å; β = 106.46°; V = 1250.5 ų; Z = 4; R = 0.068 |
| Quantified Difference | Unit cell volume increase by 124%; Z doubles from 4 to 8; a‑axis elongates by 172% upon nitration |
| Conditions | Mo Kα radiation, T = 294 K, same instrument and refinement software (SHELXS97/SHELXL97), identical research group and publication format |
Why This Matters
Procurement of the correct nitro‑substituted regioisomer is mandatory for bosutinib intermediate chemistry; the non‑nitrated analog cannot undergo the requisite reduction and will stall the synthetic sequence.
- [1] Wang, H.-B.; Wang, B.; Han, L.-N.; Lu, R.-Z.; Zhang, M. Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate. Acta Crystallogr. Sect. E 2009, E65, o836. View Source
- [2] SynZeal Research. Bosutinib Impurity 13 – Certificate of Analysis and Characterization Data. View Source
